molecular formula C12H13N3O4S B5553899 N-(3,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(3,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B5553899
M. Wt: 295.32 g/mol
InChI Key: KJTJFMKDLBEEDM-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxy group, a sulfonamide group, and a 3,5-dimethylphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves the reaction of 3,5-dimethylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and sulfonation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The cyclization step is usually carried out under reflux conditions to ensure complete formation of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the aromatic ring and pyrimidine moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
  • N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
  • N-(2,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Uniqueness

N-(3,5-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3,5-dimethyl substitution pattern may enhance the compound’s stability and binding interactions compared to other isomers .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-7-3-8(2)5-9(4-7)15-20(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTJFMKDLBEEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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